
3-((Methylsulfonyl)methyl)benzaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-((Methylsulfonyl)methyl)benzaldehyde is an organic compound with the molecular formula C9H10O3S. It is a derivative of benzaldehyde, where a methylsulfonyl group is attached to the benzene ring.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-((Methylsulfonyl)methyl)benzaldehyde typically involves the introduction of a methylsulfonyl group to the benzaldehyde structure. One common method is the reaction of benzaldehyde with methylsulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under controlled conditions to ensure the selective formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process is optimized for higher yields and purity, often involving advanced purification techniques such as recrystallization and chromatography .
Análisis De Reacciones Químicas
Types of Reactions
3-((Methylsulfonyl)methyl)benzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The methylsulfonyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles such as amines and thiols can react with the methylsulfonyl group under basic conditions.
Major Products Formed
Oxidation: 3-((Methylsulfonyl)methyl)benzoic acid.
Reduction: 3-((Methylsulfonyl)methyl)benzyl alcohol.
Substitution: Various substituted benzaldehyde derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
3-((Methylsulfonyl)methyl)benzaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate for various therapeutic applications.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 3-((Methylsulfonyl)methyl)benzaldehyde involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. The methylsulfonyl group may also participate in various biochemical pathways, contributing to the compound’s overall biological activity .
Comparación Con Compuestos Similares
Similar Compounds
3-(Methylsulfonyl)benzaldehyde: Similar structure but lacks the additional methyl group.
4-(Methylsulfonyl)benzaldehyde: Positional isomer with the methylsulfonyl group at the para position.
2-(Methylsulfonyl)benzaldehyde: Positional isomer with the methylsulfonyl group at the ortho position.
Uniqueness
Its specific structure allows for targeted interactions in chemical and biological systems, making it a valuable compound for research and industrial purposes .
Propiedades
Fórmula molecular |
C9H10O3S |
|---|---|
Peso molecular |
198.24 g/mol |
Nombre IUPAC |
3-(methylsulfonylmethyl)benzaldehyde |
InChI |
InChI=1S/C9H10O3S/c1-13(11,12)7-9-4-2-3-8(5-9)6-10/h2-6H,7H2,1H3 |
Clave InChI |
YILBIFTXQFDWAC-UHFFFAOYSA-N |
SMILES canónico |
CS(=O)(=O)CC1=CC(=CC=C1)C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


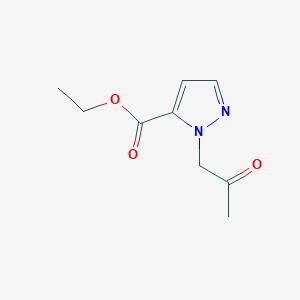

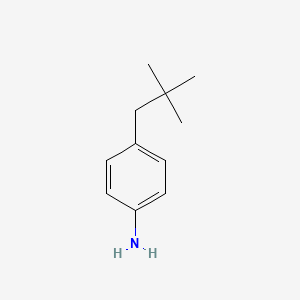
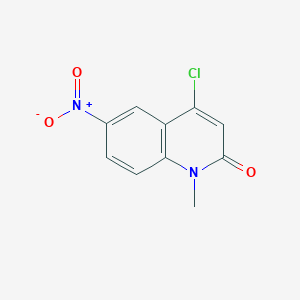
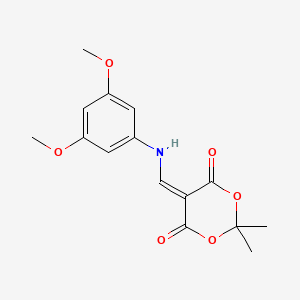
![[(1R)-3-oxocyclopentyl]methyl ethanesulfonate](/img/structure/B13915942.png)

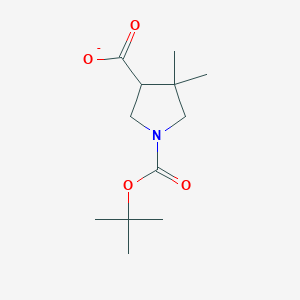
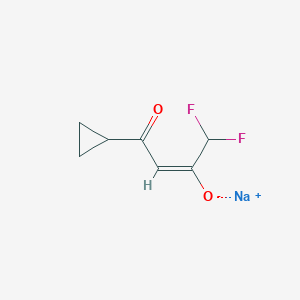
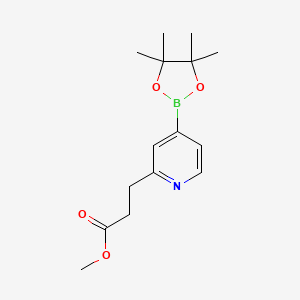
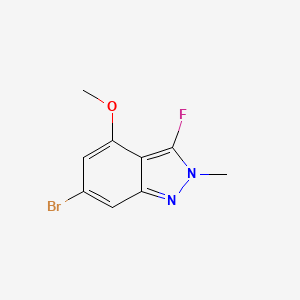
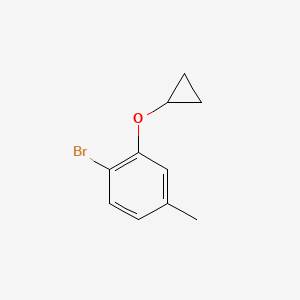
![3-[(5-Acetyl-2-Ethoxyphenyl)carbamoyl]benzoic Acid](/img/structure/B13915998.png)

